Methyl 3-formyl-2-methylindazole-7-carboxylate

tautomerism molecular recognition drug design

Methyl 3-formyl-2-methylindazole-7-carboxylate (CAS 2402829-86-9, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a polysubstituted 2H-indazole derivative bearing three functionally distinct substituents: a C3-formyl group (aldehyde), an N2-methyl group, and a C7-carboxylic acid methyl ester. The compound belongs to the indazole family, a privileged scaffold in medicinal chemistry with demonstrated activity against kinase targets and cancer cell lines.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 2402829-86-9
Cat. No. B2930649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-2-methylindazole-7-carboxylate
CAS2402829-86-9
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O
InChIInChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3
InChIKeyUKWRWOADWQTGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Formyl-2-Methylindazole-7-Carboxylate (CAS 2402829-86-9): Core Identity and Structural Context for Procurement Decisions


Methyl 3-formyl-2-methylindazole-7-carboxylate (CAS 2402829-86-9, molecular formula C₁₁H₁₀N₂O₃, molecular weight 218.21 g/mol) is a polysubstituted 2H-indazole derivative bearing three functionally distinct substituents: a C3-formyl group (aldehyde), an N2-methyl group, and a C7-carboxylic acid methyl ester . The compound belongs to the indazole family, a privileged scaffold in medicinal chemistry with demonstrated activity against kinase targets and cancer cell lines [1]. The canonical SMILES is COC(=O)c1cccc2c(C=O)n(C)nc12, and the compound is commercially available from multiple suppliers including Leyan (product #2412033) . Unlike its 1H-indazole tautomeric counterpart (methyl 3-formyl-1H-indazole-7-carboxylate, CAS 898747-28-9), the N2-methyl group locks the compound exclusively into the 2H-indazole tautomeric form, which has distinct physicochemical and potentially distinct biological properties compared to the thermodynamically favored 1H-tautomer [2].

Why Generic Substitution of Methyl 3-Formyl-2-Methylindazole-7-Carboxylate with Close Analogs Is Scientifically Unjustified


Indazole derivatives bearing the 7-carboxylate ester motif are widely employed as kinase inhibitor building blocks, yet their biological and chemical properties vary dramatically with even single-point substitutions. The target compound differs from its closest commercially available analogs in three critical structural features simultaneously: (i) the N2-methyl group locks the indazole into the 2H-tautomeric form, whereas unsubstituted or N1-substituted analogs predominantly exist as 1H-tautomers, a difference known to affect both hydrogen-bonding patterns with biological targets and metabolic stability [1]; (ii) the C3-formyl (aldehyde) group provides a reactive electrophilic handle for condensation, reductive amination, and heterocycle formation that is absent in non-formylated 7-carboxylate analogs such as methyl 2-methyl-2H-indazole-7-carboxylate (CAS 1092351-88-6) [2]; and (iii) the precise C7 carboxylate methyl ester regiochemistry directs binding interactions that differ from C4-, C5-, or C6-substituted regioisomers [3]. Interchanging the target compound with a 1H-tautomer analog (e.g., CAS 898747-28-9) or a des-formyl analog (e.g., CAS 1092351-88-6) therefore introduces changes to tautomeric identity, reactive functional group availability, and electronic distribution—any one of which can alter biological activity, synthetic utility, or physicochemical properties in an unpredictable manner.

Quantitative Differentiation Evidence for Methyl 3-Formyl-2-Methylindazole-7-Carboxylate (CAS 2402829-86-9) vs. Closest Analogs


Unique Tautomeric Lock via N2-Methyl Substitution vs. 1H-Indazole Tautomer Analog

The target compound carries an N2-methyl group that irreversibly locks the indazole scaffold into the 2H-tautomeric form. In contrast, methyl 3-formyl-1H-indazole-7-carboxylate (CAS 898747-28-9) lacks this N-alkylation and exists predominantly as the 1H-tautomer under physiological conditions [1]. Thermodynamic calculations and experimental studies have established that 1H-indazole is more stable than 2H-indazole by approximately 1–2 kcal/mol in the gas phase, with the 1H form predominating in aqueous solution [1]. The 2-methyl group on the target compound eliminates this tautomeric equilibrium, enforcing a single, defined molecular geometry. This tautomeric identity has been shown to influence antiproliferative activity: in a study of osmium(IV) complexes, the 1H-indazole and 2H-indazole tautomeric forms exhibited measurably different cytotoxic profiles against cancer cell lines [2]. For procurement decisions, this means that even when the core scaffold and substituents appear identical, the N2-methylated 2H-indazole cannot be considered equivalent to the 1H-indazole analog in any biological assay or screening campaign.

tautomerism molecular recognition drug design

Presence of Reactive C3-Formyl Handle vs. Des-Formyl Analog Methyl 2-Methyl-2H-Indazole-7-Carboxylate

The target compound possesses a C3-formyl (aldehyde) group that enables a wide array of downstream chemical transformations not available to the des-formyl analog. Methyl 2-methyl-2H-indazole-7-carboxylate (CAS 1092351-88-6, MW = 190.20 g/mol) carries the identical N2-methyl and C7-carboxylate ester groups but lacks the C3-aldehyde functionality . The formyl group in the target compound can undergo: (i) oxidation to the corresponding carboxylic acid (using KMnO₄ or CrO₃); (ii) reductive amination to generate C3-aminomethyl derivatives; (iii) Knoevenagel and aldol condensations; (iv) Wittig olefination; and (v) condensation with hydrazines or hydroxylamines to form hydrazones or oximes. This C3-formyl reactivity has been demonstrated in a library synthesis of 2H-indazoles where C3-formylation using DMSO/Selectfluor under microwave conditions provided access to 3-formyl 2H-indazoles in moderate to excellent yields . The des-formyl analog (CAS 1092351-88-6) cannot undergo any of these transformations and is limited to reactions at the ester group or electrophilic aromatic substitution on the benzene ring. For medicinal chemistry teams designing focused libraries, the presence of the C3-formyl group in the target compound represents a versatile diversification point that the des-formyl analog simply does not offer.

synthetic chemistry building block functional group diversification

Scaffold-Level Antiproliferative Activity of 3-Formyl-Indazole-7-Carboxylate Class: Quantitative Benchmark from Analog Compound 6o

While no published direct comparative biological data exists for the target compound (CAS 2402829-86-9) itself, quantitative antiproliferative data is available for the closely related 1H-indazole analog methyl 3-formyl-1H-indazole-7-carboxylate (compound 6o), which shares the identical 3-formyl and 7-carboxylate methyl ester substitution pattern on the indazole core. In a 2023 study, compound 6o exhibited an IC₅₀ of 5.15 ± 0.55 µM against the K562 chronic myeloid leukemia cell line, with a selectivity index (SI) of 6.45 relative to the normal HEK-293 cell line (IC₅₀ = 33.20 ± 3.83 µM) as determined by MTT assay after 72 hours [1]. This selectivity was substantially superior to the reference compound 5-fluorouracil (5-Fu), which showed an SI of only 0.14 in the same assay system [1]. Within the same compound series, structure-activity relationships revealed that compound 6o (R₂ = 4-CF₃, IC₅₀ = 5.15 µM) was more potent than analogs 6m (R₂ = 3,4-diCl, IC₅₀ = 17.91 µM), 6n (R₂ = 4-OCH₃, IC₅₀ = 13.33 µM), and 6p (R₂ = 2-Cl, IC₅₀ > 50 µM) [1]. Additionally, compound 6o was confirmed to induce apoptosis (up to 37.72% at high doses) and cell cycle arrest in K562 cells, potentially through inhibition of Bcl-2 family members and the p53/MDM2 pathway [1]. These data establish the 3-formyl-indazole-7-carboxylate scaffold as a validated starting point for anticancer lead generation, and by structural analogy support the potential of the target 2-methyl-2H-indazole variant to exhibit meaningful biological activity with potentially distinct selectivity profiles due to its tautomeric difference.

anticancer kinase inhibition K562 selectivity index

Validated Relevance of the 3-Formyl-2-Methyl-2H-Indazole Substructure in Pharmaceutical Impurity Standards: Pazopanib Case

The 3-formyl-2-methyl-2H-indazole substructure is not merely a theoretical scaffold; it appears as a defined structural motif in pharmaceutical impurity reference standards. Specifically, Pazopanib Impurity 21 (CAS 1821666-75-4) contains the 3-formyl-2-methyl-2H-indazol-6-yl fragment as a core component of its molecular architecture (5-((4-((3-formyl-2-methyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, MW = 451.5 g/mol) [1]. This impurity is used as a reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Pazopanib [1]. The presence of this substructure in a regulated pharmaceutical impurity standard demonstrates that the 3-formyl-2-methyl-2H-indazole motif is chemically accessible, structurally characterized, and relevant to industrial pharmaceutical processes. In contrast, the des-formyl analog methyl 2-methyl-2H-indazole-7-carboxylate (CAS 1092351-88-6) and the 1H-tautomer analog (CAS 898747-28-9) do not appear in approved drug impurity profiles, providing a procurement rationale for the target compound when developing analytical methods or conducting impurity fate-and-purge studies for indazole-containing APIs.

pharmaceutical quality control impurity profiling pazopanib

C7-Carboxylate Regiochemistry Directs Kinase Inhibitory Activity: CK2 Inhibition Data for Indazole-7-Carboxylic Acids

The C7-carboxylate position on the indazole ring is critical for biological activity, as demonstrated by CK2 kinase inhibition data. In a study identifying novel CK2 inhibitors among indazole derivatives, 3-aryl-indazole-7-carboxylic acids exhibited IC₅₀ values in the range of 3.1–6.5 µM in a luciferase luminescent kinase assay, whereas the corresponding 5-carboxylate regioisomers showed different activity profiles [1]. This study established that the carboxyl group position (C5 vs. C7) has a crucial impact on CK2 inhibitory activity [1]. Specifically, the 7-carboxylate regiochemistry is essential for productive binding interactions within the CK2 ATP-binding pocket, as confirmed by X-ray crystallography of human CK2α in complex with a potent indazole-7-carboxylate derivative inhibitor (PDB: 3E3B) [2]. The target compound, bearing the methyl ester prodrug form of the 7-carboxylate, is positioned for direct elaboration into the free acid or amide derivatives that have demonstrated CK2 inhibition. By contrast, indazole-5-carboxylate or indazole-4-carboxylate analogs (e.g., methyl 3-formyl-1H-indazole-5-carboxylate, CAS 797804-50-3; methyl 3-formyl-1H-indazole-4-carboxylate, CAS 433728-79-1) would not be suitable surrogates for CK2-targeted programs due to their distinct regiochemical binding requirements.

CK2 kinase structure-activity relationship regiochemistry

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Profile vs. Closest Analogs

The target compound displays a distinct physicochemical profile compared to its closest commercially available analogs, driven by the combination of N2-methyl, C3-formyl, and C7-methyl ester substituents. Methyl 3-formyl-2-methylindazole-7-carboxylate has a molecular weight of 218.21 g/mol, hydrogen bond acceptor count of 5 (two carbonyl oxygens from formyl and ester groups, two indazole nitrogens, and one ester oxygen), and zero hydrogen bond donors . By comparison, the 1H-tautomer analog (CAS 898747-28-9) has a molecular weight of 204.18 g/mol, 4 hydrogen bond acceptors, and 1 hydrogen bond donor (the N1-H) [1]. The des-formyl analog methyl 2-methyl-2H-indazole-7-carboxylate has MW = 190.20 g/mol, 4 hydrogen bond acceptors, and 0 hydrogen bond donors (identical HBD count but lacking the formyl oxygen HBA) . These differences translate to meaningful variations in calculated lipophilicity (cLogP) and polar surface area (PSA), both of which are key determinants of membrane permeability, oral bioavailability, and blood-brain barrier penetration in drug discovery programs. For instance, the additional formyl oxygen in the target compound increases its PSA relative to the des-formyl analog, while the absence of an N-H donor relative to the 1H-tautomer analog reduces its hydrogen bond donation capacity—a feature that can improve membrane permeability [2]. These physicochemical differences are not cosmetic; they directly influence pharmacokinetic behavior and should inform building block selection when optimizing ADME properties in hit-to-lead campaigns.

physicochemical properties drug-likeness molecular descriptors

Optimal Procurement and Research Application Scenarios for Methyl 3-Formyl-2-Methylindazole-7-Carboxylate (CAS 2402829-86-9)


Focused Kinase Inhibitor Library Synthesis Using the C3-Formyl Diversification Handle

The target compound is ideally suited as a starting building block for generating focused kinase inhibitor libraries. The C3-formyl group enables rapid diversification through reductive amination, hydrazone formation, or Knoevenagel condensation to explore SAR at the C3 position, while the C7-methyl ester can be independently hydrolyzed to the carboxylic acid (the active pharmacophore for CK2 inhibition, with IC₅₀ values of 3.1–6.5 µM for related 7-carboxylate analogs [1]) or converted to amides for further optimization. The N2-methyl group locks the 2H-tautomeric form, providing a defined geometry for docking studies and co-crystal structure determination (as exemplified by PDB 3E3B for indazole-7-carboxylate CK2 inhibitors [2]). This orthogonal reactivity profile—C3-formyl, C7-ester, and fixed 2H-tautomer—enables systematic exploration of three distinct vectors simultaneously, a capability not available with des-formyl or 1H-tautomer analogs.

Pharmaceutical Impurity Reference Standard Development and Analytical Method Validation

The 3-formyl-2-methyl-2H-indazole core is a recognized substructure in regulated pharmaceutical impurity standards, as evidenced by Pazopanib Impurity 21 (CAS 1821666-75-4) which contains this exact motif [3]. The target compound can serve as a starting material or intermediate for synthesizing impurity reference standards for indazole-containing APIs, particularly those requiring the 3-formyl-2-methyl-2H-indazole scaffold. Its well-defined SMILES (COC(=O)c1cccc2c(C=O)n(C)nc12), molecular formula (C₁₁H₁₀N₂O₃), and MW (218.21 g/mol) provide unambiguous identity for HPLC-MS method development, and the C7-carboxylate ester provides a convenient chromophore for UV detection . Procurement of this specific compound is warranted over analogs because the 2-methyl-2H-indazole substitution pattern matches that found in commercial drug impurities.

Anticancer Lead Generation Leveraging the 3-Formyl-Indazole-7-Carboxylate Pharmacophore

The closest characterized analog (compound 6o, methyl 3-formyl-1H-indazole-7-carboxylate) has demonstrated quantifiable antiproliferative activity against K562 leukemia cells (IC₅₀ = 5.15 ± 0.55 µM) with a 6.45-fold selectivity index over normal HEK-293 cells, and induces apoptosis via the p53/MDM2 pathway [4]. The target compound, bearing the identical 3-formyl-7-carboxylate pharmacophore on the N2-methyl-2H-indazole scaffold, represents a rational structural variation for probing the impact of tautomeric locking on anticancer potency and selectivity. Programs targeting hematological malignancies or solid tumors with p53 pathway dysregulation can use this compound as a starting scaffold for lead optimization, with the understanding that its N2-methyl group may confer improved metabolic stability (by blocking N-glucuronidation) or altered target selectivity compared to the 1H-tautomer analog [5].

Regioselective Synthesis Methodology Development and C3-Functionalization Studies

The target compound exemplifies a fully functionalized 2H-indazole scaffold that can serve as a benchmark substrate for developing and validating new synthetic methodologies. Recent advances in regioselective C3-formylation of 2H-indazoles using DMSO/Selectfluor under microwave-assisted conditions have been reported, with formylation yields in the range of 50–89% depending on the N-substituent and ring electronics [6]. The target compound, with its electron-withdrawing C7-carboxylate ester, represents a challenging substrate class for such methodologies and can be used to test the scope and limitations of new C3-functionalization protocols. Unlike simpler 2-methyl-2H-indazole substrates (e.g., CAS 34252-54-5, 2-methyl-2H-indazole-3-carbaldehyde, MW = 160.18), the target compound incorporates both electron-withdrawing (ester) and electron-donating (N-methyl) substituents, providing a more realistic model substrate for methodology studies relevant to drug discovery .

Quote Request

Request a Quote for Methyl 3-formyl-2-methylindazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.